molecular formula C10H12BrN B2853630 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 321435-99-8

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B2853630
CAS No.: 321435-99-8
M. Wt: 226.117
InChI Key: RFJIXWJKZNGFLA-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that belongs to the benzazepine class This compound is characterized by a seven-membered ring containing nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while substitution reactions can produce a variety of functionalized benzazepines .

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-1-benzazepine: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.

    7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine: Contains a fluorine atom, leading to different chemical and biological properties.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJIXWJKZNGFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 1000-mL round-bottom flask was added the mixture of 7-bromo-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (12.6 g, 52.4 mmol) and tetrahydrofuran (260 mL). The solution was cooled to 0° C. and borane-methylsulfide complex (12.4 mL, 210 mmol) was slowly added. The reaction mixture was stirred at 0° C. for 10 min, warmed to room temperature and stirred for 3 h, then heated at reflux for 4 h. Upon cooling to room temperature, the mixture was quenched with MeOH (50 mL) to remove excess borane. The solvent was then evaporated to give 7-bromo-2,3,4,5-tetrahydro-1H-benzoazepine and 7-bromo-2,3,4,5-tetrahydro-1H-benzoazepine as sticky oil. LCMS: (FA) ES+ 226 and 228.
Quantity
0 (± 1) mol
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12.6 g
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reactant
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260 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a slurry of LAH (0.14 g, 3.69 mmol) in 10 mL of THF was added AlCl3 (0.46 g, 3.45 mmol) in two portions. The mixture was stirred at rt for 15 minutes and a solution of 7-bromo-3,4-dihydro-1H-1-benzazepine-2,5-dione (0.22 g, 0.87 mmol) in 10 mL of THF was added dropwwase. The mixture was then heated at 60° C. for 12 h. The reaction was cooled and quenched. It was extracted with EtOAc. The organic solution was washed with brine, dried over MgSO4, concentrated, and chromatographed with 20-100% EtOAc in hexane to give 0.07 g of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine. MS (AP+): 267, 269, M+H.
Name
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0.14 g
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reactant
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0.46 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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0.22 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
Type
solvent
Reaction Step Two

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